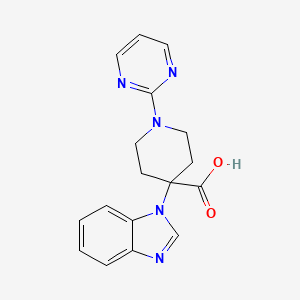![molecular formula C20H24N2O4S B5403846 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide, also known as BZP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. BZP belongs to the class of benzamides and is structurally similar to sulpiride, a well-known antipsychotic drug. In
Mécanisme D'action
The exact mechanism of action of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a sigma receptor ligand. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been found to reduce locomotor activity and induce hypothermia. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has also been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, suggesting a potential role in modulating the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide in lab experiments is its relatively simple synthesis method. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is also structurally similar to sulpiride, which may allow for easier comparison of their effects. However, one limitation of using 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is its potential toxicity, as it has been shown to induce liver damage in animal models.
Orientations Futures
There are several potential future directions for research on 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide. In neuroscience, further studies could investigate the anxiolytic and antidepressant effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential as a treatment for anxiety and depression. In cancer research, studies could explore the anticancer effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential in combination with other cancer treatments. In immunology, further research could investigate the immune-modulating effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential in autoimmune diseases. Overall, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide shows promise as a potential therapeutic agent in various fields of research, and further studies are warranted to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with N-benzylpiperidine to produce the final product, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide.
Applications De Recherche Scientifique
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In immunology, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to modulate the immune response and may have applications in autoimmune diseases.
Propriétés
IUPAC Name |
5-(4-benzylpiperidin-1-yl)sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-8-7-17(14-18(19)20(21)23)27(24,25)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBABCKRPQAJERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5403784.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)
![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)

![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)

![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)